molecular formula C12H22N2O3 B1398011 Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate CAS No. 1257294-14-6

Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate

Cat. No. B1398011
M. Wt: 242.31 g/mol
InChI Key: JHWAVTVUXCSETO-UHFFFAOYSA-N
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Description

“Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2567504-96-3 . It has a molecular weight of 216.28 . The compound is stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-9(2,3)15-8(13)12-6-10(14,7-12)5-11-4/h11,14H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.28 . It is stored at a temperature of 4°C . The physical form of this compound is oil .

Scientific Research Applications

Chiral Sulfinamides in N-Heterocycle Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have emerged as vital chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, including N-heterocycles like azetidines. This approach has been instrumental in creating a wide array of structurally diverse molecules, playing a pivotal role in the discovery and development of natural products and drugs. The review by Philip et al. (2020) in RSC Advances highlights the significant advancements in the asymmetric synthesis of N-heterocycles via sulfinimines, covering literature from 2010 to 2020 and underscoring the compound's utility in generating key structural motifs found in many therapeutically relevant molecules (Philip, Radhika, Saranya, & Anilkumar, 2020).

Environmental Behavior and Fate of Methyl tert‐butyl Ether

While not directly related to the specified compound, research on methyl tert-butyl ether (MTBE) offers insights into the environmental implications of related tert-butyl compounds. Studies such as those by Squillace et al. (1997) in Environmental Toxicology and Chemistry provide a comprehensive review of MTBE's environmental behavior, solubility in water, and its relatively weak adsorption to subsurface solids, which could inform the environmental management practices for related compounds (Squillace, Pankow, Korte, & Zogorski, 1997).

Synthetic Phenolic Antioxidants and Environmental Occurrence

Investigations into synthetic phenolic antioxidants, such as those by Liu and Mabury (2020) in Environmental Science & Technology, while focusing on compounds like BHT and DBP, illuminate the broader context of synthetic compounds' environmental presence, human exposure, and potential toxicity. These studies underscore the importance of understanding the environmental and health impacts of synthetic compounds, including tert-butyl derivatives, and highlight the need for future research on their behavior, toxicity, and potential for bioaccumulation (Liu & Mabury, 2020).

Safety And Hazards

The safety information available indicates that this compound has the following hazard statements: H302, H315, H318, H335 . These codes correspond to specific types of hazards associated with the compound. For example, H302 indicates that the compound is harmful if swallowed, and H315 means it causes skin irritation .

properties

IUPAC Name

tert-butyl 3-(3-hydroxy-3-methylazetidin-1-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-11(2,3)17-10(15)13-5-9(6-13)14-7-12(4,16)8-14/h9,16H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWAVTVUXCSETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2CN(C2)C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3-hydroxy-3-methyl-azetidin-1-YL)azetidine-1-carboxylate

Synthesis routes and methods

Procedure details

A 10 mL round-bottomed flask was charged with a solution of 3-oxoazetidine-1-carboxylic acid tert-butyl ester (0.21 g, 1.23 mmol), 3-methylazetidin-3-ol (0.13 g, 1.48 mmol) and 4 Å molecular sieves (1.2 g) in DCE (5 mL). The reaction mixture was stirred for 3 h at room temperature. Sodium triacetoxyborohydride (0.52 g, 2.47 mmol) was added and the reaction mixture was stirred for 18 h at room temperature. The suspension was filtered through Celite and the solution was concentrated in vacuo. The residue was purified by flash chromatography (Si—PPC, EtOAc:cyclohexane, 0:100 to 100:0) to give 3-Hydroxy-3-methyl-[1,3′]biazetidinyl-1′-carboxylic acid tert-butyl ester as a colourless oil (0.09 g, 30%). 1H NMR (300 MHz, CDCl3): δ 3.93 (dd, J=9.2, 7.2 Hz, 2H), 3.82-3.70 (m, 2H), 3.50-3.40 (m, 1H), 3.32 (d, J=8.1 Hz, 2H), 3.21 (d, J=8.1 Hz, 2H), 1.51 (s, 3H), 1.43 (s, 9H).
Quantity
0.21 g
Type
reactant
Reaction Step One
Quantity
0.13 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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